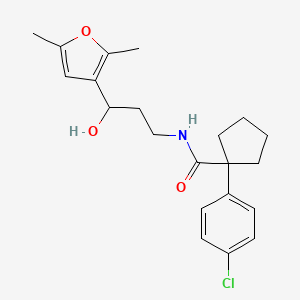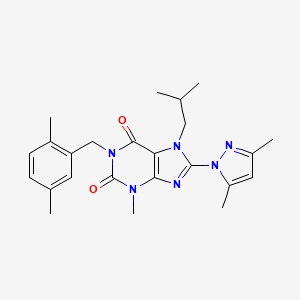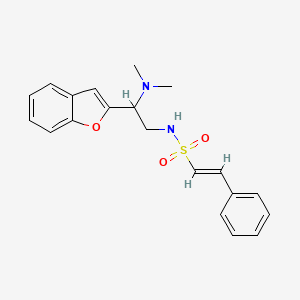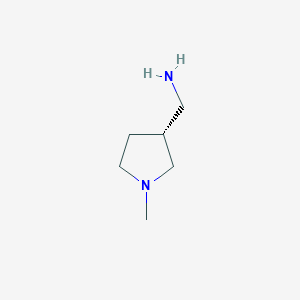
4-(2,6-dimethylmorpholino)-1-ethyl-3-nitroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a quinolinone moiety, which is a type of heterocyclic compound. Quinolinones are often found in various pharmaceuticals due to their bioactivity . The compound also contains a morpholino group, which is a common feature in many drugs and is used in molecular biology.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the quinolinone and morpholino moieties. These groups are both heterocyclic, meaning they contain atoms of at least two different elements in the ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the degree of unsaturation, and the overall size and shape of the molecule .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Research into compounds similar to "4-(2,6-dimethylmorpholino)-1-ethyl-3-nitroquinolin-2(1H)-one" often focuses on their synthesis and chemical reactivity. For instance, the study on the one-pot synthesis of 2-substituted quinazolin-4(3H)-ones demonstrates the utility of sodium dithionite in reducing nitro groups, a step that could be relevant for synthesizing related nitroquinoline compounds. This reaction pathway offers insights into the preparation of heterocyclic compounds, which are crucial in medicinal chemistry and material science (Angel H. Romero, J. Salazar, & S. López, 2013).
Mutagenicity and Carcinogenicity Studies
The mutagenicity and carcinogenicity of 4-nitropyridine 1-oxide derivatives have been explored through experiments on mice and bacteria, providing a foundation for understanding how nitroquinoline compounds interact with biological systems. These studies shed light on the structure-mutagenicity relationship and could inform safety assessments of related compounds (K. Takahashi et al., 1979).
DNA Damage and Repair
Research into the gene- and strand-specific damage and repair in cells treated with 4-nitroquinoline 1-oxide (4NQO) elucidates the mechanisms by which such compounds can induce mutations and potentially lead to cancer. Understanding the repair of 4NQO-induced DNA adducts contributes to the broader knowledge of cellular responses to DNA-damaging agents and might help in designing drugs that target specific repair pathways (E. Snyderwine & V. Bohr, 1992).
Photolabile Protecting Groups
The development of photolabile protecting groups based on brominated hydroxyquinoline demonstrates the potential of nitroquinoline derivatives in photochemistry. These compounds can be used to cage biological messengers, making them invaluable tools in biochemical research where precise spatial and temporal control over bioactive molecule release is required (O. Fedoryak & T. M. Dore, 2002).
Anticancer Agents
Investigations into isoquinoline derivatives highlight their potential as novel anticancer agents, targeting topoisomerase I, a key enzyme involved in DNA replication. These studies are crucial for the development of new therapeutic strategies against cancer, emphasizing the importance of nitroquinoline compounds in drug discovery (Alexander L. Ruchelman et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-1-ethyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-19-14-8-6-5-7-13(14)15(16(17(19)21)20(22)23)18-9-11(2)24-12(3)10-18/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBSINOSDLAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethoxyphenyl)oxamide](/img/structure/B2953922.png)
![Tert-butyl N-[[4-(aminomethyl)oxolan-2-yl]methyl]carbamate](/img/structure/B2953924.png)
![2,6-Dichloro-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2953925.png)
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2953926.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2953927.png)
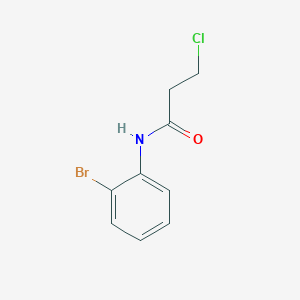
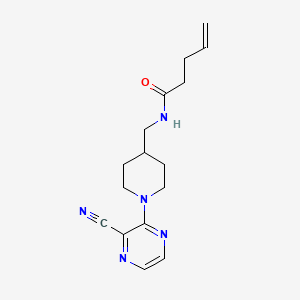
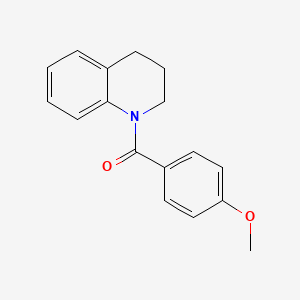
![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2953937.png)
![(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B2953938.png)
